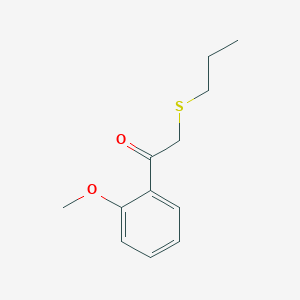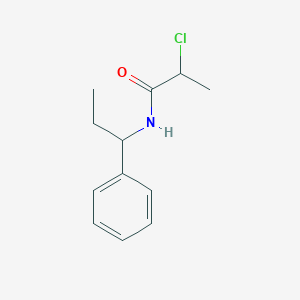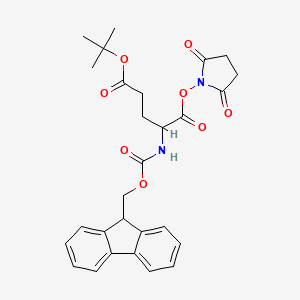
N-Fmoc-O5-tert-butyl-L-glutamic acid succinimido ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid 5-tert-butyl ester N-hydroxysuccinimide ester is a derivative of L-glutamic acid. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. This compound is known for its high purity and efficiency in introducing glutamic acid residues into peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid 5-tert-butyl ester N-hydroxysuccinimide ester typically involves the following steps:
Protection of the Glutamic Acid: The carboxyl group of L-glutamic acid is protected using tert-butyl ester.
Introduction of the Fluorenylmethoxycarbonyl Group: The amino group of the protected glutamic acid is then reacted with 9-fluorenylmethoxycarbonyl chloride to introduce the fluorenylmethoxycarbonyl group.
Formation of the N-Hydroxysuccinimide Ester: The final step involves the reaction of the fluorenylmethoxycarbonyl-protected glutamic acid tert-butyl ester with N-hydroxysuccinimide and a coupling reagent such as dicyclohexylcarbodiimide to form the N-hydroxysuccinimide ester
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The N-hydroxysuccinimide ester group is highly reactive and can undergo nucleophilic substitution reactions with amines to form amide bonds.
Deprotection Reactions: The fluorenylmethoxycarbonyl group can be removed using a base such as piperidine, while the tert-butyl ester can be removed using trifluoroacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Amines are commonly used as nucleophiles in the presence of a base.
Deprotection: Piperidine for fluorenylmethoxycarbonyl group removal and trifluoroacetic acid for tert-butyl ester removal.
Major Products:
Amide Bonds: Formed during peptide synthesis.
Free Amino Acids: Resulting from deprotection reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Widely used in the synthesis of peptides due to its efficiency in introducing glutamic acid residues.
Biology:
Protein Engineering: Used in the modification of proteins to study their structure and function.
Medicine:
Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Mecanismo De Acción
The compound exerts its effects primarily through the formation of amide bonds during peptide synthesis. The N-hydroxysuccinimide ester group reacts with amines to form stable amide bonds, while the fluorenylmethoxycarbonyl and tert-butyl ester groups protect the amino and carboxyl groups, respectively, during the synthesis process . The deprotection steps ensure that the final peptide product is free of protecting groups and ready for further applications .
Comparación Con Compuestos Similares
- N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid 5-tert-butyl ester
- N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid
- N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid 5-tert-butyl ester N-hydroxysuccinimide ester
Uniqueness: N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid 5-tert-butyl ester N-hydroxysuccinimide ester is unique due to its combination of protecting groups and the reactive N-hydroxysuccinimide ester, which makes it highly efficient for peptide synthesis. The presence of both fluorenylmethoxycarbonyl and tert-butyl ester groups ensures selective protection and deprotection, allowing for precise control over the synthesis process .
Propiedades
IUPAC Name |
5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O8/c1-28(2,3)37-25(33)15-12-22(26(34)38-30-23(31)13-14-24(30)32)29-27(35)36-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,29,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXJIYSGLYYEHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
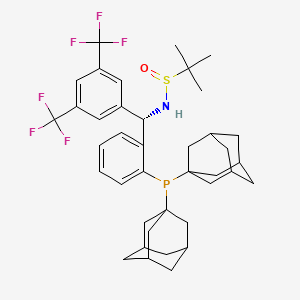
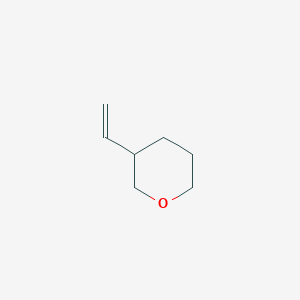



![9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B13644847.png)
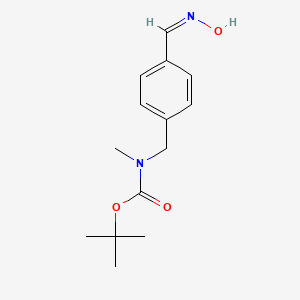
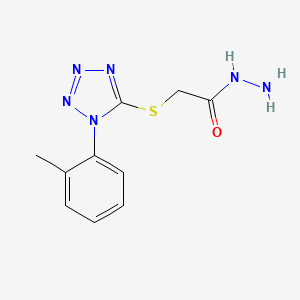
![Thieno[3,2-b]pyridine-5,7(4H,6H)-dione](/img/structure/B13644861.png)
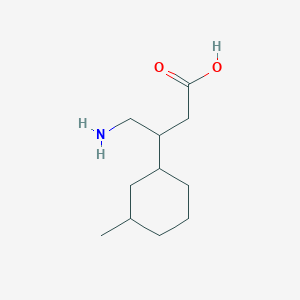
![N-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(2-hydroxyethylimino)-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]iminopropan-2-yl]-2-[[1-hydroxy-2-[[1-hydroxy-2-[[1-hydroxy-2-(hydroxymethylideneamino)-3-methylbutylidene]amino]ethylidene]amino]propylidene]amino]-4-methylpentanimidic acid](/img/structure/B13644864.png)

